molecular formula C18H18Cl2N4O2S2 B2628195 4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide CAS No. 338421-95-7

4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide

Cat. No. B2628195
CAS RN: 338421-95-7
M. Wt: 457.39
InChI Key: SJYQSRQLARYSHY-UHFFFAOYSA-N
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Description

4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18Cl2N4O2S2 and its molecular weight is 457.39. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

This compound exhibits antifungal properties, making it a potential candidate for combating fungal infections. Researchers have investigated its efficacy against various fungal strains, including dermatophytes and Candida species . Further studies are needed to explore its mechanism of action and optimize its therapeutic potential.

Anticancer Potential

The triazole moiety in this compound suggests possible anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Investigating its interactions with specific molecular targets could provide valuable insights .

Anti-Inflammatory Properties

The sulfonamide group in this compound may contribute to anti-inflammatory effects. It could potentially modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .

Carbonic Anhydrase Inhibition

Sulfonamides are known carbonic anhydrase inhibitors. This compound might interfere with carbonic anhydrase enzymes, which play essential roles in physiological processes. Researchers have studied its inhibitory activity against specific carbonic anhydrase isoforms .

Antibacterial Applications

While less explored, this compound’s structure suggests possible antibacterial properties. Investigating its effects against bacterial strains could reveal its potential as a novel antibacterial agent .

Metal Complex Formation

The triazole and sulfonamide groups can coordinate with metal ions. Researchers have synthesized metal complexes with this compound, exploring their catalytic or biological activities .

Aitken, R. A., & Slawin, A. M. Z. (2021). 4-Chlorobenzyl Chloride. Molbank, 2021(3), M1265. DOI: 10.3390/M1265 Qin, Y., et al. (2020). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives. International Journal of Molecular Sciences, 24(11), 9768. DOI: 10.3390/ijms24119768

properties

IUPAC Name

4-chloro-N-[[5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O2S2/c1-2-24-17(11-21-28(25,26)16-9-7-15(20)8-10-16)22-23-18(24)27-12-13-3-5-14(19)6-4-13/h3-10,21H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYQSRQLARYSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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